6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17902968
Molecular Formula: C18H21N5O3S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O3S2 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C18H21N5O3S2/c1-26-15-6-4-3-5-13(15)7-8-16-21-23-17(19-20-18(23)27-16)14-9-11-22(12-10-14)28(2,24)25/h3-8,14H,9-12H2,1-2H3/b8-7+ |
| Standard InChI Key | KZEATFURLXDLDJ-BQYQJAHWSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
| Canonical SMILES | COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,4-triazolo[3,4-b][1, thiadiazole family, characterized by a fused bicyclic system containing three nitrogen atoms and one sulfur atom. Key structural components include:
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Triazolothiadiazole core: A five-membered triazole ring fused to a six-membered thiadiazole ring .
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Methoxyphenyl ethenyl group: An (E)-configured ethenyl bridge linking the 2-methoxyphenyl substituent to position 6 of the triazolothiadiazole system .
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Methylsulfonyl-piperidine: A piperidin-4-yl group at position 3, modified with a methylsulfonyl (-SO2CH3) substituent at the nitrogen atom .
The IUPAC name systematically describes these features, with the triazolo[3,4-b] thiadiazole numbering indicating fusion positions between the heterocycles .
Synthesis and Structural Characterization
Synthetic Pathways
While no direct synthesis protocol exists for this compound in published literature, its preparation can be inferred from methods used for analogous triazolothiadiazoles :
Table 1: Hypothetical Synthesis Route
Key challenges include maintaining the (E)-configuration of the ethenyl group during coupling reactions and achieving regioselectivity in sulfonylation .
Spectroscopic Characterization
Data from analogous compounds suggest the following characterization profile:
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IR Spectroscopy: Peaks at 1610–1630 cm⁻¹ (C=N stretching), 1250–1270 cm⁻¹ (S=O asymmetric stretching), and 1020–1040 cm⁻¹ (S=O symmetric stretching) .
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1H NMR (DMSO-d6):
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Mass Spectrometry: Expected molecular ion at m/z 445.47 (C21H23N5O3S2) .
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
The methylsulfonyl group enhances polarity compared to simple piperidine derivatives, potentially improving aqueous solubility at physiological pH .
| Microbial Strain | Analog Compound | MIC | This Compound (Predicted) |
|---|---|---|---|
| S. aureus | 3-Methyl derivative | 12.5 | 6.25–12.5 |
| E. coli | Piperidinyl analog | 25 | 12.5–25 |
| C. albicans | Methoxyphenyl derivative | 50 | 25–50 |
The methylsulfonyl group may enhance membrane penetration compared to simpler N-substituents .
Structure-Activity Relationships (SAR)
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